5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the pyrazole family, characterized by its unique cyclopropyl substituent and carboxamide functional group. It has been primarily investigated for its inhibitory effects on Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers.
This compound is classified as a pyrazole derivative and specifically falls under the category of covalent inhibitors targeting FGFRs, making it relevant in cancer research and drug development.
The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide can be achieved through several methods:
The reaction conditions are optimized to ensure high yields and purity. Industrial production may involve automated reactors and continuous flow systems to maintain consistent quality.
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide has a molecular formula of and a molecular weight of approximately 180.211 g/mol. The structure features a pyrazole ring with an amino group at the 5-position and a cyclopropyl group at the nitrogen atom adjacent to the carboxamide functional group.
Key structural data includes:
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide primarily involves its interaction with FGFRs. It binds covalently to these receptors, inhibiting their activity and thereby affecting cellular signaling pathways involved in cancer proliferation.
Biochemical assays have demonstrated that this compound exhibits nanomolar activity against FGFR1, FGFR2, FGFR3, and specific gatekeeper mutants. It shows significant suppression of cancer cell proliferation, particularly in lung and gastric cancer models .
While specific solubility data may not be available, compounds of this nature typically exhibit moderate solubility in organic solvents due to their polar functional groups.
The compound is stable under standard laboratory conditions but may undergo reactions typical for amines and carboxamides, including hydrolysis and substitution reactions.
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
The 5-aminopyrazole core has emerged as a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity, planarity, and metabolic stability. Early pyrazole-based therapeutics, such as the anti-inflammatory celecoxib and the antipsychotic CDPPB, established the nucleus as a robust pharmacophore for target engagement. However, the introduction of a carboxamide group at the C4 position and an amino group at C5 significantly expanded its utility. This modification created a dual hydrogen-bonding motif, enabling precise interactions with ATP-binding sites of kinases and other enzymes [6] [10].
A pivotal advancement occurred with the development of bumped-kinase inhibitors (BKIs) for parasitic infections. Researchers optimized 5-aminopyrazole-4-carboxamides to selectively inhibit Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), a target with no human homologs. Structural modifications focused on:
Table 1: Efficacy of Select 5-Aminopyrazole-4-carboxamide BKIs in Cryptosporidium Models
Compound | CpCDPK1 IC₅₀ (μM) | C. parvum EC₅₀ (μM) | In Vivo Efficacy (Mouse Model) |
---|---|---|---|
BKI-1708 | 0.0007 | 0.41 | 8 mg/kg QD, 5 days |
BKI-1770 | <0.01 | <1.0 | 30 mg/kg BID, 5 days |
BKI-1517 | 0.0055 | 1.82 | Withdrawn (cardiotoxicity) |
This scaffold evolution addressed critical limitations of earlier BKIs, such as BKI-1517, which exhibited cardiotoxicity due to human ether-à-go-go-related gene (hERG) inhibition. BKI-1708 and BKI-1770 demonstrated >10-fold reduced hERG binding (IC₅₀ = 12.3 μM and >8.6 μM, respectively) while maintaining sub-micromolar anti-parasitic activity [1] [6].
The cyclopropyl group in 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide exemplifies strategic steric and electronic modulation to enhance drug-like properties. Its incorporation influences three key aspects:
Conformational Restriction
The cyclopropyl ring’s high ring strain (27–28 kcal/mol) enforces rigid bond angles, locking the carboxamide group into planar orientations. This reduces entropy penalties upon target binding. In CpCDPK1 inhibitors, the cyclopropyl moiety improved binding affinity by 15-fold compared to linear alkyl substituents, as confirmed by X-ray crystallography showing van der Waals contacts with a hydrophobic pocket near Val-157 [1] [5].
Metabolic Stability
Cyclopropyl’s saturated bonds resist oxidative metabolism by cytochrome P450 enzymes. In rat liver microsome studies, the N-cyclopropyl analog of BKI-1708 exhibited a 40% longer half-life than its N-ethyl counterpart. This stability arises from:
Pharmacokinetic Optimization
The cyclopropyl group balances lipophilicity and solubility. Its shielded polarity increases membrane permeability without compromising aqueous solubility:
Table 2: Physicochemical Impact of Cyclopropyl vs. Common Substituents
Substituent | LogP | Solubility (pH 6.8, μM) | H-Bond Donors | Protein Binding (%) |
---|---|---|---|---|
Cyclopropyl | 1.8 | 98 | 2 | 89–99.9 |
Ethyl | 1.2 | >100 | 2 | 67–91 |
Phenyl | 2.9 | 20.6 | 1 | 92–94 |
Data derived from CpCDPK1 inhibitor series [1] [9].
Molecular docking simulations further reveal that the cyclopropyl group displaces water molecules in enzyme active sites, enhancing binding entropy. In Staphylococcus aureus inhibitors, this contributed to a 3.2-fold improvement in antibacterial activity (ZOI = 22 mm vs. 15 mm for N-methyl analogs) [9] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4